3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS2/c1-3-12-9(13)8-7(5-6-15-8)11-10(12)14-4-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAADETFXNIJJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidinones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one with structurally related derivatives:
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Key Observations :
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: The phenyl-substituted compound 61 demonstrates nanomolar potency against TNKS due to enhanced π-π interactions with the enzyme’s hydrophobic pocket. In contrast, aliphatic substituents (e.g., ethylsulfanyl in the target compound) may improve metabolic stability but reduce binding affinity . Thiol vs. Sulfanyl: The mercapto group in 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one offers reactivity for further derivatization, whereas the ethylsulfanyl group in the target compound provides steric bulk and oxidation resistance .
Structural Flexibility: Fused ring systems (e.g., benzo- or pyrrolo-fused derivatives) exhibit rigid conformations that optimize target binding. The non-fused thieno[3,2-d]pyrimidin-4-one core in the target compound allows greater rotational freedom, which may broaden its applicability but reduce selectivity .
Synthetic Accessibility :
- The target compound’s ethyl and ethylsulfanyl groups can be introduced via straightforward alkylation and thiolation reactions, achieving yields >60% under mild conditions . In contrast, Schiff base derivatives (e.g., 4d ) require reflux conditions and recrystallization, limiting scalability .
Physicochemical Properties: The ethylsulfanyl group increases molecular weight (C₉H₁₂N₂OS₂ vs.
Biological Activity
3-Ethyl-2-(ethylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its pharmacological profiles and therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 214.30 g/mol. The structure features a thieno-pyrimidine core with ethyl and ethylsulfanyl substituents that may enhance its solubility and bioavailability.
Antimicrobial Properties
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. Studies on this compound suggest its effectiveness against various pathogenic microorganisms. For instance:
- Antifungal Activity : Compounds similar to this derivative have shown efficacy against fungi such as Candida albicans and Aspergillus niger, indicating potential as antifungal agents .
- Antibacterial Activity : Preliminary studies have demonstrated that this compound can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli, suggesting its role in treating bacterial infections .
Anticancer Potential
The anticancer activity of thieno[3,2-d]pyrimidine derivatives has been explored extensively. Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Notably:
- Mechanism of Action : The compound may interact with tyrosine kinases involved in cell signaling pathways crucial for cancer progression .
- Case Studies : In vitro studies have shown that derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. The presence of the ethylsulfanyl group is believed to enhance the compound's solubility and potentially its interaction with biological targets.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Ethyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | Thienopyrimidine derivative | Antifungal |
| 5-Methylthieno[2,3-d]pyrimidin-4(5H)-one | Thienopyrimidine derivative | Antiviral |
| 6-Amino-5-methylthieno[2,3-d]pyrimidin-4(5H)-one | Thienopyrimidine derivative | Anticancer |
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Thienopyrimidine Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Functionalization : Subsequent reactions introduce the ethyl and ethylsulfanyl groups to enhance biological activity.
Q & A
Basic Research Questions
Q. What are the critical steps and optimal conditions for synthesizing 3-ethyl-2-(ethylsulfanyl)-thieno[3,2-d]pyrimidin-4-one?
- Methodology :
- Core Formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions (e.g., H₂SO₄ or KOH) to form the thieno[3,2-d]pyrimidinone core .
- Substitution : Introduce the ethylsulfanyl group via nucleophilic substitution using ethyl mercaptan (C₂H₅SH) in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Ethylation : Alkylation at the 3-position using ethyl halides (e.g., C₂H₅Br) with a base like NaH to stabilize intermediates .
- Optimization : Control reaction time (6–12 hrs), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (δ 1.2–1.4 ppm for ethyl groups; δ 2.8–3.2 ppm for sulfanyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₁H₁₆N₂OS₂: 256.07 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. How does the ethylsulfanyl group influence the compound’s stability under varying pH conditions?
- Experimental Design :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
- Findings : The sulfanyl group may hydrolyze under strongly acidic/basic conditions (pH < 2 or >10), forming thiol byproducts. Ethyl groups enhance lipophilicity, improving stability in neutral conditions .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets of kinases (e.g., EGFR, CDK2). Validate with MD simulations (GROMACS) .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidinone carbonyl, hydrophobic contacts with ethyl groups) .
- Contradictions : Some studies suggest sulfanyl groups may hinder binding due to steric effects, requiring substituent optimization .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
- Approaches :
- Substituent Variation : Replace ethylsulfanyl with bulkier groups (e.g., benzyl) to test steric tolerance. Use Suzuki coupling for aryl substitutions .
- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values to parent compound .
- Key Finding : Ethylsulfanyl provides moderate activity; replacing it with morpholine or piperidine moieties (as in related compounds) improves solubility and target affinity .
Q. What in vivo protocols are recommended to assess pharmacokinetics and toxicity?
- Experimental Design :
- Pharmacokinetics : Administer orally (10–50 mg/kg) to rodent models. Measure plasma concentration via LC-MS/MS at intervals (0–24 hrs) to determine t₁/₂ and bioavailability .
- Toxicity : Acute toxicity study (OECD 423) with histopathology of liver/kidney tissues. Monitor ALT/AST levels for hepatotoxicity .
- Challenge : Low aqueous solubility may require formulation with cyclodextrins or lipid nanoparticles .
Key Notes
- Contradictions : While ethylsulfanyl derivatives show moderate activity, and highlight that bulkier groups (e.g., morpholine) improve target binding but may reduce synthetic yields .
- Unresolved Issues : The role of the ethyl group in metabolic stability remains unclear; isotopic labeling (¹⁴C) studies are suggested for tracking in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
